
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylcyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylcyclohexanecarboxamide, commonly known as CQ11, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CQ11 is a derivative of quinoline and has been synthesized using several methods. In
作用机制
The mechanism of action of CQ11 involves its ability to bind to proteins and modulate their activity. CQ11 has been shown to bind to the ATP-binding site of proteins, leading to the inhibition of their activity. CQ11 has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
CQ11 has been shown to have several biochemical and physiological effects. In vitro studies have shown that CQ11 has cytotoxic effects on cancer cells, and its mechanism of action involves the induction of apoptosis. CQ11 has also been shown to bind to proteins and modulate their activity. In vivo studies have shown that CQ11 has anti-inflammatory effects and can reduce the severity of inflammation in animal models.
实验室实验的优点和局限性
CQ11 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. CQ11 also has a well-defined structure, which makes it easy to study its mechanism of action. However, CQ11 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to study its effects in aqueous environments. CQ11 also has low stability, which can limit its shelf life.
未来方向
There are several future directions for the study of CQ11. One direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its effects on other diseases, such as inflammation and neurodegenerative diseases. Further studies are also needed to elucidate its mechanism of action and to optimize its synthesis method to improve its yield and stability. Additionally, CQ11 can be used as a molecular building block for the fabrication of functional materials, and future studies can focus on exploring its potential in this field.
In conclusion, CQ11 is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its mechanism of action involves its ability to bind to proteins and modulate their activity. CQ11 has several advantages for lab experiments, but also has some limitations. Future studies can focus on investigating its potential as an anti-cancer agent, studying its effects on other diseases, elucidating its mechanism of action, and exploring its potential as a molecular building block for the fabrication of functional materials.
合成方法
CQ11 can be synthesized using several methods, including the reaction of 2-hydroxy-8-methylquinoline with N-phenylcyclohexanecarboxamide in the presence of a catalyst, or the reaction of 2-hydroxy-8-methylquinoline with N-phenylcyclohexanecarboxylic acid, followed by the conversion of the resulting acid to CQ11 using a coupling agent. The yield of CQ11 varies depending on the synthesis method used.
科学研究应用
CQ11 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CQ11 has been investigated for its potential as an anti-cancer agent. Studies have shown that CQ11 has cytotoxic effects on cancer cells, and its mechanism of action involves the induction of apoptosis. In biochemistry, CQ11 has been studied for its ability to bind to proteins and modulate their activity. In materials science, CQ11 has been investigated for its potential as a molecular building block for the fabrication of functional materials.
属性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-9-8-12-19-15-20(23(27)25-22(17)19)16-26(21-13-6-3-7-14-21)24(28)18-10-4-2-5-11-18/h3,6-9,12-15,18H,2,4-5,10-11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFNKMNGQRJFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


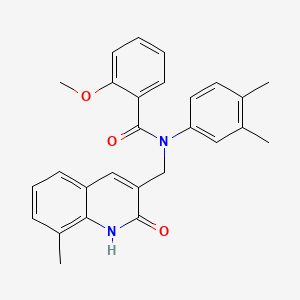

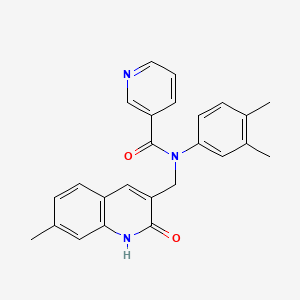



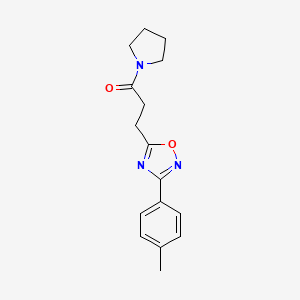
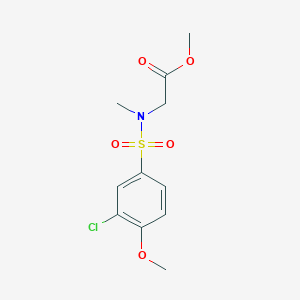
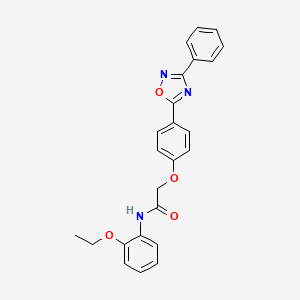
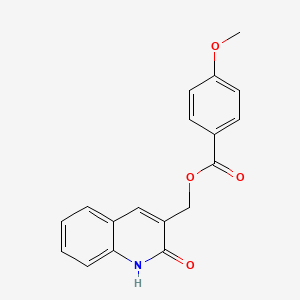
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696385.png)
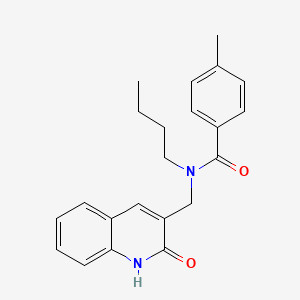
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696399.png)